

# cross-validation of different S<sub>3</sub> detection methods

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trisulfur*

Cat. No.: *B1217805*

[Get Quote](#)

## An Objective Comparison of Methods for Third Heart Sound (S<sub>3</sub>) Detection

The detection of a third heart sound (S<sub>3</sub>), or ventricular gallop, is a critical diagnostic indicator of ventricular dysfunction and heart failure.<sup>[1]</sup> This low-frequency sound, occurring in early diastole, signifies rapid ventricular filling into a stiff or dilated ventricle.<sup>[2]</sup> For researchers and clinicians in drug development, accurate S<sub>3</sub> detection can be a valuable non-invasive biomarker for assessing cardiac function and the efficacy of novel therapies. This guide provides a comparative analysis of various S<sub>3</sub> detection methods, supported by experimental data, to aid in the selection of the most appropriate technique for clinical research.

## Performance of S<sub>3</sub> Detection Methods

The efficacy of S<sub>3</sub> detection varies significantly across different methodologies. Traditional auscultation is highly dependent on the clinician's experience, while automated methods using phonocardiography (PCG) offer more objective and, in some cases, more sensitive assessments. The following table summarizes the performance of key S<sub>3</sub> detection methods based on published studies.

| Detection Method               | Population/Condition                             | Sensitivity                                      | Specificity                                      | Accuracy/A UC                             | Source(s) |
|--------------------------------|--------------------------------------------------|--------------------------------------------------|--------------------------------------------------|-------------------------------------------|-----------|
| <b>Auscultation</b>            |                                                  |                                                  |                                                  |                                           |           |
| Cardiology Attendings          | Patients undergoing left-heart catheterization n | 50% (for elevated LVEDP)                         | -                                                | -                                         | [3]       |
| Cardiology Fellows             | Patients undergoing left-heart catheterization n | Fair agreement with PCG                          | -                                                | -                                         | [3]       |
| Residents & Interns            | Patients undergoing left-heart catheterization n | No significant agreement with PCG                | -                                                | -                                         | [3]       |
| <b>Phonocardiography (PCG)</b> |                                                  |                                                  |                                                  |                                           |           |
| Computerized Algorithm         | Patients undergoing left-heart catheterization n | 41% (for elevated LVEDP), 52% (for reduced LVEF) | 92% (for elevated LVEDP), 87% (for reduced LVEF) | -                                         | [4]       |
| Acoustic Cardiography          | Patients with suspected cardiac disease          | 30.4% (in patients with LVEF <50%)               | 90.2% (in patients with LVEF ≥50%)               | -                                         |           |
| Acoustic Cardiography          | Emergency department patients with dyspnea       | -                                                | -                                                | Increased diagnostic accuracy from 47% to | [5]       |

69% in  
patients with  
"gray zone"  
BNP levels

---

Automated  
Signal  
Processing

---

|            |               |        |        |   |
|------------|---------------|--------|--------|---|
| Wavelet    | Children and  |        |        |   |
| Transform- | elderly       | 90.35% | 92.35% | - |
| Simplicity | patients with |        |        |   |
| Filter     | heart failure |        |        |   |

---

|               |                                      |       |             |   |     |
|---------------|--------------------------------------|-------|-------------|---|-----|
| Hilbert-Huang | Patients with                        | 90.4% | 90.4%       | - |     |
| Transform     | known S <sub>3</sub> /S <sub>4</sub> |       | (Precision) |   | [2] |

---

Implantable  
Device-  
Based

---

|                                |                            |                                             |                                             |   |     |
|--------------------------------|----------------------------|---------------------------------------------|---------------------------------------------|---|-----|
| ICD with<br>Accelerome-<br>ter | Patients with<br>ICD/CRT-D | 85% (for<br>restrictive<br>filling pattern) | 82% (for<br>restrictive<br>filling pattern) | - | [6] |
|--------------------------------|----------------------------|---------------------------------------------|---------------------------------------------|---|-----|

---

Meta-  
Analysis

---

|                                       |                                                                         |     |     |           |        |
|---------------------------------------|-------------------------------------------------------------------------|-----|-----|-----------|--------|
| S <sub>3</sub> Detection<br>(Overall) | Diagnosis of<br>Heart Failure<br>(19 studies,<br>5,614<br>participants) | 23% | 94% | AUC: 0.49 | [6][7] |
|---------------------------------------|-------------------------------------------------------------------------|-----|-----|-----------|--------|

---

LVEDP: Left Ventricular End-Diastolic Pressure; LVEF: Left Ventricular Ejection Fraction; BNP: B-type Natriuretic Peptide; ICD: Implantable Cardioverter-Defibrillator; CRT-D: Cardiac Resynchronization Therapy Defibrillator; AUC: Area Under the Curve.

## Experimental Protocols

Detailed methodologies are crucial for interpreting the performance data. Below are protocols for three representative S<sub>3</sub> detection methods.

## Clinical Auscultation with Phonocardiography Reference

This protocol is based on studies comparing physician auscultation to a computerized phonocardiogram.

- Patient Population: Adult patients scheduled for elective left-sided heart catheterization for clinical evaluation.
- Data Acquisition:
  - Auscultation: Physicians from different experience levels (e.g., interns, residents, cardiology fellows, attending cardiologists) perform cardiac auscultation on each patient in a quiet room. The patient is typically in the supine and left lateral decubitus positions. The physicians are blinded to the patient's clinical data and other test results.
  - Phonocardiography: A digital electronic stethoscope is used to record heart sounds at the cardiac apex. Recordings are typically 60 seconds in duration. These recordings are analyzed by a computerized algorithm to identify S<sub>1</sub>, S<sub>2</sub>, and potential S<sub>3</sub> sounds based on their timing and frequency characteristics.
- Gold Standard Confirmation: The presence of ventricular dysfunction is confirmed using objective measures such as:
  - Echocardiography: To measure Left Ventricular Ejection Fraction (LVEF).
  - Cardiac Catheterization: To measure Left Ventricular End-Diastolic Pressure (LVEDP).
  - Blood Sampling: To measure B-type Natriuretic Peptide (BNP) levels.
- Data Analysis: The agreement between each physician's auscultatory findings and the phonocardiogram results is calculated (e.g., using kappa statistics). The sensitivity and specificity of both auscultation and phonocardiography are determined by comparing their findings to the gold standard measures of ventricular dysfunction.

## Automated S<sub>3</sub> Detection using Wavelet Transform

This protocol describes a common signal processing approach for automated S<sub>3</sub> detection from a recorded phonocardiogram.

- Patient Population: Patients with and without a history of heart failure, as well as healthy subjects (e.g., children, who often have a physiological S<sub>3</sub>).
- Data Acquisition:
  - A high-fidelity electronic stethoscope is used to record phonocardiogram (PCG) signals from the apex of the heart.
  - The analog heart sound signal is converted to a digital signal with a suitable sampling frequency (e.g., 1000 Hz).
  - Simultaneous recording of an electrocardiogram (ECG) is often performed to use the R-wave as a timing reference for the cardiac cycle.
- Signal Processing and S<sub>3</sub> Detection Algorithm:
  - Preprocessing: The raw PCG signal is filtered to remove noise and artifacts outside the typical frequency range of heart sounds.
  - Segmentation: The continuous PCG signal is segmented into individual cardiac cycles using the R-peaks from the simultaneously recorded ECG. The locations of the first (S<sub>1</sub>) and second (S<sub>2</sub>) heart sounds are identified within each cycle.
  - Wavelet Transform: A discrete wavelet transform (DWT) is applied to the PCG signal. The DWT decomposes the signal into different frequency sub-bands. This is particularly effective for analyzing non-stationary signals like heart sounds, as it provides both time and frequency information.
  - Feature Extraction: The low-frequency sub-bands of the wavelet decomposition are analyzed, as the S<sub>3</sub> sound is characterized by its low-frequency content (typically 20-70 Hz).

- $S_3$  Identification: An algorithm searches for a distinct energy peak in the early diastolic period (shortly after  $S_2$ ) within the relevant low-frequency wavelet coefficients. A thresholding mechanism is often applied to distinguish a true  $S_3$  from background noise.
- Validation: The performance of the automated algorithm (sensitivity, specificity) is validated against a gold standard, which could be expert annotation of the PCG recordings or clinical diagnosis of heart failure confirmed by echocardiography.

## Implantable Device-Based $S_3$ Monitoring

This protocol outlines  $S_3$  detection using an accelerometer within an implantable cardiac device.

- Patient Population: Patients with an implanted cardioverter-defibrillator (ICD) or cardiac resynchronization therapy (CRT-D) device equipped with an accelerometer (e.g., as part of the HeartLogic algorithm).
- Data Acquisition:
  - The embedded accelerometer within the implanted device continuously measures low-frequency vibrations of the chest cavity that correspond to heart sounds.
  - The device's internal software processes these accelerometer signals to calculate the amplitude of the  $S_3$  sound on a daily basis.
- Gold Standard Confirmation: On the same day as an in-office device interrogation, patients undergo a comprehensive echocardiogram to assess systolic and diastolic function. Key parameters include:
  - Left Ventricular Ejection Fraction (LVEF).
  - Mitral inflow E-wave deceleration time.
  - Presence of a restrictive filling pattern.
- Data Analysis: The correlation between the device-measured  $S_3$  amplitude and the various echocardiographic parameters is analyzed. Receiver operating characteristic (ROC) curve analysis is used to determine the optimal  $S_3$  amplitude threshold for detecting specific

echocardiographic abnormalities (e.g., restrictive filling pattern), and the corresponding sensitivity and specificity are calculated.

## Visualizing the Detection Workflows

The following diagrams illustrate the logical flow of the different  $S_3$  detection methods.



[Click to download full resolution via product page](#)

Figure 1. Workflow for  $S_3$  detection via clinical auscultation.



[Click to download full resolution via product page](#)

Figure 2. Workflow for phonocardiography (PCG)-based  $S_3$  detection.



[Click to download full resolution via product page](#)

Figure 3. Generalized workflow for automated S<sub>3</sub> detection using machine learning.

## Conclusion

The choice of an S<sub>3</sub> detection method in a research or clinical trial setting depends on the desired balance between objectivity, scalability, and the context of use.

- Auscultation, while fundamental in clinical practice, suffers from significant operator variability and lower sensitivity, making it less suitable for rigorous, quantitative clinical studies.
- Phonocardiography with computerized analysis provides a more objective and specific measure of S<sub>3</sub> than auscultation alone. It is a non-invasive and accessible method that can be standardized across study sites.
- Automated methods, leveraging advanced signal processing techniques like wavelet transforms or machine learning, demonstrate the highest sensitivity and specificity in controlled studies. These methods are well-suited for large-scale data analysis where consistency and high throughput are required.
- Implantable devices offer the unique advantage of continuous, long-term monitoring of S<sub>3</sub>, which may provide superior prognostic power for predicting heart failure events compared to episodic assessments.

For drug development professionals and researchers, automated and implantable device-based methods offer the most promising avenues for sensitive and objective assessment of S<sub>3</sub> as a biomarker of cardiac function. While these technologies require specialized equipment

and analytical expertise, their ability to provide quantitative and reproducible data makes them powerful tools in evaluating the cardiovascular effects of therapeutic interventions.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The utility of phonocardiograms in real-time remote cardiac auscultation using an internet-connected electronic stethoscope: Open-label randomized controlled pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the third and fourth heart sounds using Hilbert-Huang transform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Acoustic cardiography S3 detection use in problematic subgroups and B-type natriuretic peptide "gray zone": secondary results from the Heart failure and Audicor technology for Rapid Diagnosis and Initial Treatment Multinational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systemic review and meta-analysis comparing the ability of diagnostic of the third heart sound and left ventricular ejection fraction in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A systemic review and meta-analysis comparing the ability of diagnostic of the third heart sound and left ventricular ejection fraction in heart failure [frontiersin.org]
- To cite this document: BenchChem. [cross-validation of different S<sub>3</sub> detection methods]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217805#cross-validation-of-different-s-3-detection-methods>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)